Kemptide (amide)

Descripción

BenchChem offers high-quality Kemptide (amide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kemptide (amide) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

70691-36-0 |

|---|---|

Fórmula molecular |

C32H62N14O8 |

Peso molecular |

770.9 g/mol |

Nombre IUPAC |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C32H62N14O8/c1-16(2)12-19(33)26(50)43-21(9-7-11-40-32(37)38)29(53)44-20(8-6-10-39-31(35)36)28(52)42-18(5)25(49)46-23(15-47)30(54)45-22(13-17(3)4)27(51)41-14-24(34)48/h16-23,47H,6-15,33H2,1-5H3,(H2,34,48)(H,41,51)(H,42,52)(H,43,50)(H,44,53)(H,45,54)(H,46,49)(H4,35,36,39)(H4,37,38,40)/t18-,19-,20-,21-,22-,23-/m0/s1 |

Clave InChI |

GSFASBKOFCRMBR-LLINQDLYSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N)N |

Origen del producto |

United States |

Foundational & Exploratory

Kemptide Amide: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kemptide (B1673388) is a synthetic heptapeptide (B1575542) that has become an invaluable tool in the study of protein kinase A (PKA), a key enzyme in cellular signaling pathways. Its specificity as a substrate for PKA allows for the precise measurement of PKA activity, which is crucial for understanding a vast array of physiological processes and for the development of therapeutic agents targeting the PKA signaling cascade. This technical guide provides a comprehensive overview of Kemptide amide, its function, and detailed methodologies for its use in research.

Kemptide has the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. The amide version, Kemptide amide, features a C-terminal carboxamide instead of a carboxylic acid. This modification is significant as C-terminal amidation in peptides is known to increase metabolic stability by conferring resistance to carboxypeptidases.[1][2] This increased stability can be advantageous in various experimental settings.

Core Function: A Specific Substrate for Protein Kinase A

The primary function of Kemptide and its amidated form is to serve as a specific and efficient substrate for cAMP-dependent protein kinase (PKA).[3][4] The serine residue within the consensus recognition sequence (Arg-Arg-X-Ser) is readily phosphorylated by the catalytic subunit of PKA in the presence of ATP.[5] This phosphorylation event forms the basis of numerous assays designed to quantify PKA activity. The specificity of Kemptide for PKA is a key attribute, although it's worth noting that other kinases might phosphorylate it under certain conditions, necessitating appropriate controls in experimental setups.[6]

Quantitative Data Summary

The interaction between Kemptide and PKA has been characterized by several key kinetic parameters. The Michaelis constant (KM), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a critical measure of the affinity of the enzyme for its substrate.

| Parameter | Value | Species/Conditions | Reference |

| KM for Kemptide | 3-4 µM | Intact cells | [7] |

| 11.8 ± 4.1 µM | Trypanosoma equiperdum PKA-like enzyme | [6] | |

| 24.7 ± 3.8 µM | Trypanosoma equiperdum PKA-like enzyme | [6] | |

| KM for ATP | 11.8 ± 4.1 µM | Trypanosoma equiperdum PKA-like enzyme | [6] |

| Molecular Weight | ~772 Da | [4] |

Signaling Pathway

Kemptide serves as an artificial substrate in the PKA signaling pathway, allowing for the direct measurement of the activity of the PKA catalytic subunit. The pathway leading to PKA activation and subsequent substrate phosphorylation is a fundamental cellular regulatory mechanism.

Caption: PKA signaling pathway leading to Kemptide phosphorylation.

Experimental Protocols

The measurement of PKA activity using Kemptide can be broadly categorized into two methodologies: radioactive and non-radioactive assays.

Radioactive PKA Activity Assay

This traditional method relies on the transfer of a radiolabeled phosphate (B84403) group from [γ-32P]ATP to Kemptide.

Materials:

-

PKA enzyme source (purified enzyme or cell lysate)

-

Kemptide solution (e.g., 1 mM)

-

[γ-32P]ATP

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation fluid and counter

-

Prepare the reaction mixture in a microcentrifuge tube on ice. A typical reaction mixture (50 µL) contains:

-

Assay buffer

-

Kemptide (final concentration ~100 µM)

-

[γ-32P]ATP (final concentration ~100 µM, with appropriate specific activity)

-

PKA enzyme source

-

-

Initiate the reaction by adding the PKA enzyme and incubate at 30°C for 10-20 minutes.

-

Terminate the reaction by spotting an aliquot (e.g., 25 µL) of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with acetone to dry the papers.

-

Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Include appropriate controls, such as a reaction without enzyme (background) and a reaction without Kemptide (endogenous phosphorylation).

Non-Radioactive (Fluorescent) PKA Activity Assay

This method utilizes a fluorescently labeled Kemptide derivative (e.g., f-Kemptide). Phosphorylation of the peptide leads to a change in its physical properties, which can be detected by a change in fluorescence or by electrophoretic mobility shift.[10][11]

Materials:

-

PKA enzyme source

-

Fluorescently labeled Kemptide (e.g., Kemptide-FITC)

-

ATP solution

-

Assay buffer

-

Apparatus for detecting fluorescence change (e.g., fluorometer, plate reader) or for gel electrophoresis.

Procedure (based on mobility shift): [12]

-

Prepare the kinase reaction mixture as described for the radioactive assay, but replace [γ-32P]ATP with non-radioactive ATP and use fluorescently labeled Kemptide.

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).

-

Resolve the phosphorylated and unphosphorylated fluorescent Kemptide using agarose (B213101) gel electrophoresis.

-

Visualize the fluorescent bands under UV light.

-

Quantify the intensity of the bands corresponding to the phosphorylated and unphosphorylated Kemptide to determine the percentage of substrate conversion.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a non-radioactive Kinase Mobility Shift Assay (KiMSA) using fluorescently labeled Kemptide.

Caption: Workflow for a Kinase Mobility Shift Assay (KiMSA).

Conclusion

Kemptide amide is a powerful and versatile tool for the study of PKA. Its specificity as a substrate, combined with the availability of both radioactive and non-radioactive assay formats, makes it an essential reagent for researchers in cell signaling, drug discovery, and molecular biology. The choice between the standard Kemptide and Kemptide amide will depend on the specific experimental requirements, with the amide form offering potential advantages in terms of stability. Careful consideration of experimental design, including appropriate controls, will ensure the generation of robust and reliable data on PKA activity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Kemptide (PKA) Peptide Substrate [promega.jp]

- 5. Redox Modification of PKA-Cα Differentially Affects Its Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

An In-depth Technical Guide to Kemptide Amide: Sequence, Structure, and Utility in Kinase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kemptide, a synthetic heptapeptide (B1575542), serves as a crucial tool in the study of protein kinase A (PKA), a key enzyme in cellular signaling pathways. Its sequence is derived from the phosphorylation site of porcine liver pyruvate (B1213749) kinase, making it a highly specific and efficient substrate for PKA.[1] This guide provides a comprehensive overview of the Kemptide amide, including its sequence and structure, its interaction with PKA, detailed experimental protocols for its use in kinase assays, and methods for its synthesis and purification.

Kemptide Amide: Sequence and Physicochemical Properties

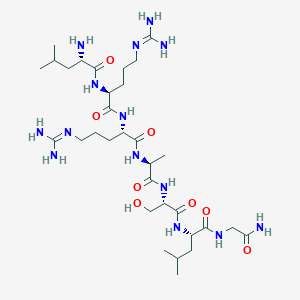

Kemptide is a heptapeptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly. The amidated form, Kemptide amide, possesses a C-terminal amide group instead of a carboxyl group, which can enhance its stability and mimic the native peptide linkage in proteins.

| Property | Value | Reference(s) |

| Full Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH2 | [2] |

| One-Letter Code | LRRASLG-NH2 | [2] |

| Molecular Formula | C32H62N14O8 | Calculated |

| Molecular Weight | 771.9 g/mol | [3] |

| Phosphorylation Site | Serine | [4][5] |

Quantitative Analysis of Kemptide Interaction with PKA

Kemptide is a well-characterized substrate for PKA, and its kinetic parameters have been determined through various assay formats. The Michaelis constant (Km) and catalytic rate constant (kcat) are crucial for understanding the efficiency of PKA-mediated phosphorylation of Kemptide.

| Kinetic Parameter | Reported Value(s) | Assay Conditions / Notes | Reference(s) |

| Km | 2 µM | Transcreener ADP² FP assay | [6] |

| 3-4 µM | In intact cells with extracellular ATP and cAMP | [2] | |

| 4.9 ± 1.4 µM | Rapid quench flow with radioactive assay | [5] | |

| 16 µM | Not specified | [1] | |

| kcat | 21 s⁻¹ | Rapid quench flow with radioactive assay | [5] |

| >100-fold higher for Serine vs. Threonine Kemptide | Spectrophotometric kinase assay | [4] | |

| Kd | 200 ± 60 µM | Rapid quench flow with radioactive assay | [5] |

Note: The variability in Km values can be attributed to differences in experimental conditions, including buffer composition, ion concentrations, and the specific assay methodology employed.

Structural Insights into the PKA-Kemptide Interaction

Key residues in the PKA catalytic subunit that are crucial for binding Kemptide include:

-

Asp166 and Lys168: These residues in the active site are directly involved in the phosphotransfer reaction, interacting with the hydroxyl group of the target serine on Kemptide.[5]

-

Glu127, Glu170, and Glu230: These acidic residues form electrostatic interactions with the two arginine residues at the P-3 and P-2 positions of Kemptide (relative to the serine phosphorylation site), which are critical for substrate recognition and binding.[6]

-

Tyr247 and Trp196: These residues are part of the peptide-positioning loop and contribute to the overall affinity and correct positioning of the substrate in the active site.[8]

The binding of both ATP and Kemptide induces a conformational change in PKA, bringing the two lobes of the catalytic subunit closer together to form a compact, catalytically active state.[5]

The cAMP/PKA Signaling Pathway

Kemptide serves as a model substrate to probe the activity of PKA within its primary signaling cascade. The cyclic AMP (cAMP) signaling pathway is a fundamental mechanism for cellular regulation in response to extracellular signals.

References

- 1. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kemptide (PKA) Peptide Substrate [promega.com]

- 4. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

The Discovery and Application of Kemptide: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Science of the Kemptide Peptide.

Abstract

Kemptide, a synthetic heptapeptide (B1575542) with the sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly, stands as a cornerstone in the study of protein kinase A (PKA). Derived from the phosphorylation site of porcine liver pyruvate (B1213749) kinase, its high specificity and favorable kinetic properties have established it as the quintessential substrate for assaying PKA activity. This technical guide delves into the discovery and history of Kemptide, presenting detailed experimental protocols for its synthesis and use in kinase assays. Quantitative data on its phosphorylation kinetics are summarized, and key signaling pathways and experimental workflows are visually represented to provide a comprehensive resource for researchers in cellular signaling and drug discovery.

Discovery and History

The story of Kemptide is intrinsically linked to the elucidation of the substrate specificity of cAMP-dependent protein kinase (PKA). In the 1970s, the laboratory of Edwin G. Krebs, a Nobel laureate for his work on reversible protein phosphorylation, was pivotal in defining the consensus sequence for PKA phosphorylation. Bruce E. Kemp, a key researcher in this effort, investigated the phosphorylation of various proteins by PKA.

Their work revealed that PKA preferentially phosphorylates serine or threonine residues that are preceded by two basic amino acids, typically arginine. This led to the identification of the consensus sequence Arg-Arg-X-Ser/Thr, where X is any amino acid. The phosphorylation site in porcine liver pyruvate kinase, with its Leu-Arg-Arg-Ala-Ser-Leu-Gly sequence, was found to be an excellent substrate for PKA.

In 1977, Kemp and his colleagues published a seminal paper in the Journal of Biological Chemistry detailing the synthesis and characterization of a series of synthetic peptides based on this phosphorylation site. Among these, the heptapeptide Leu-Arg-Arg-Ala-Ser-Leu-Gly, which they named "Kemptide," exhibited remarkable specificity and kinetic efficiency as a PKA substrate.[1] This synthetic peptide was rapidly adopted by the scientific community for its ability to provide a simple, reproducible, and specific means of measuring PKA activity in vitro. Kemptide's development was a significant step forward, moving kinase assays from using complex protein substrates to well-defined, easily synthesized peptide substrates.

Physicochemical Properties of Kemptide

| Property | Value | Reference |

| Amino Acid Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG) | [2] |

| Molecular Formula | C₃₂H₆₁N₁₃O₉ | |

| Molecular Weight | 771.9 g/mol | |

| Phosphorylation Site | Serine (Ser-5) | [1][3] |

Kemptide in PKA Signaling

Kemptide serves as a model substrate for understanding the cAMP-dependent signaling pathway, a crucial mechanism for cellular regulation in response to extracellular signals.

Quantitative Data: Kemptide Phosphorylation Kinetics

The kinetic parameters for the phosphorylation of Kemptide by PKA have been extensively studied. The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are key indicators of the efficiency of this interaction. It is important to note that reported Kₘ values can vary depending on the experimental conditions, such as buffer composition, ion concentrations, and the source of the PKA enzyme.

| Peptide | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Catalytic Efficiency (kcat/Kₘ) (s⁻¹M⁻¹) | Reference(s) |

| Kemptide (LRRASLG) | 3-4 | Not Reported | Not Reported | [4] |

| Kemptide (LRRASLG) | 16 | Not Reported | Not Reported | |

| S-Kemptide (LRRASLG) | ~10-20 | ~20 | >100-fold higher than T-Kemptide | [5] |

| T-Kemptide (LRRATLG) | >200 | ~5 | Not Reported | [5] |

| Kemptide-Lys8 (LRRASLGK) | Not Reported | Not Reported | Detection limit of 260 pmol | [6][7] |

Experimental Protocols

Solid-Phase Synthesis of Kemptide

Kemptide is readily synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][9][10]

Materials:

-

Fmoc-Gly-Wang resin (or similar)

-

Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Ether (cold)

-

HPLC for purification

Protocol:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the glycine (B1666218) on the resin by incubating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (Fmoc-Leu-OH) by dissolving it with HBTU/HATU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the Kemptide sequence (Ser, Ala, Arg, Arg, Leu).

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether. Purify the peptide by reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the synthesized Kemptide using mass spectrometry.

PKA Kinase Assay using [γ-³²P]ATP

This traditional and highly sensitive method measures the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into Kemptide.[11][12][13]

Materials:

-

Purified PKA catalytic subunit

-

Kemptide solution (e.g., 1 mM in water)

-

[γ-³²P]ATP

-

ATP solution (non-radioactive)

-

Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing kinase buffer, Kemptide, and purified PKA.

-

Initiate Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP to the reaction tube.

-

Incubation: Incubate the reaction at 30°C for a specific time (e.g., 10 minutes). The incubation time should be within the linear range of the assay.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The acidic environment of the paper stops the enzymatic reaction.

-

Washing: Wash the P81 papers multiple times in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Scintillation Counting: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of phosphate incorporated into Kemptide based on the specific activity of the [γ-³²P]ATP.

Non-Radioactive PKA Kinase Assay (Fluorescent)

This method offers a safer alternative to the radioactive assay by using a fluorescently labeled Kemptide and separating the phosphorylated and non-phosphorylated forms by electrophoresis.[6][7][14][15]

Materials:

-

Purified PKA catalytic subunit

-

Fluorescently labeled Kemptide (e.g., Kemptide-FITC)

-

ATP solution

-

Kinase buffer

-

Stopping solution (e.g., containing EDTA to chelate Mg²⁺)

-

Agarose (B213101) gel electrophoresis system

-

Fluorescence imager

Protocol:

-

Reaction Setup: Prepare the kinase reaction mixture as described for the radioactive assay, but using the fluorescently labeled Kemptide.

-

Initiate and Incubate: Start the reaction by adding ATP and incubate at 30°C.

-

Stop Reaction: Terminate the reaction by adding the stopping solution.

-

Electrophoresis: Load the reaction samples onto an agarose gel and perform electrophoresis. The added negative charge from the phosphate group will cause the phosphorylated Kemptide to migrate faster than the non-phosphorylated form.

-

Detection: Visualize the fluorescent bands on the gel using a fluorescence imager.

-

Quantification: Quantify the intensity of the phosphorylated and non-phosphorylated Kemptide bands to determine the percentage of substrate conversion and calculate PKA activity.

Experimental Workflow

The following diagram illustrates a typical workflow for a Kemptide-based PKA assay.

Conclusion

Kemptide remains an indispensable tool in the field of signal transduction. Its well-defined sequence, high specificity for PKA, and ease of synthesis have solidified its role as a standard substrate in countless studies. This guide provides a comprehensive overview of the discovery, properties, and application of Kemptide, offering researchers the necessary technical information to effectively utilize this peptide in their investigations of PKA function and the broader landscape of cellular signaling. The detailed protocols and visual aids are intended to facilitate the successful implementation of Kemptide-based assays, contributing to further advancements in our understanding of protein kinase regulation and the development of novel therapeutics targeting these critical enzymes.

References

- 1. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]

- 3. Electronic Measurements of Single-Molecule Catalysis by cAMP-Dependent Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular Basis for Ser/Thr Specificity in PKA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluram-Kemptide-Lys8 Non-radioactive Assay for Protein Kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

- 15. Measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled Kemptide [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Synthesis and Purification of Kemptide Amide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of Kemptide amide (Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH₂), a crucial heptapeptide (B1575542) substrate for Protein Kinase A (PKA). The methodologies detailed herein are based on established principles of solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), tailored for the efficient production of high-purity Kemptide amide for research and drug development applications.

Overview of Kemptide Amide

Kemptide is a synthetic peptide with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly.[1] It serves as a well-characterized substrate for cAMP-dependent protein kinase (PKA), making it an invaluable tool in kinase activity assays and signal transduction research.[2][3] The C-terminally amidated form, Kemptide amide, often exhibits enhanced stability and biological activity.

Table 1: Physicochemical Properties of Kemptide Amide

| Property | Value |

| Sequence | H-Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH₂ |

| One-Letter Code | LRRASLG-NH₂ |

| Molecular Formula | C₃₂H₆₂N₁₄O₈ |

| Molecular Weight | 771.93 g/mol |

| CAS Registry Number | 65189-71-1 (for Kemptide) |

| Storage Conditions | -20°C |

Synthesis of Kemptide Amide via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Kemptide amide is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] For the synthesis of a C-terminal amide, a Rink Amide resin is the solid support of choice.[6][7]

Experimental Workflow for SPPS

The overall workflow for the solid-phase synthesis of Kemptide amide is depicted below.

Detailed Experimental Protocol for SPPS

This protocol is for a 0.1 mmol synthesis scale.

Table 2: Materials and Reagents for SPPS

| Material/Reagent | Supplier | Grade |

| Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g) | e.g., Sigma-Aldrich, Novabiochem | Peptide Synthesis Grade |

| Fmoc-L-Gly-OH | e.g., ChemPep, AAPPTec | Peptide Synthesis Grade |

| Fmoc-L-Leu-OH | e.g., ChemPep, AAPPTec | Peptide Synthesis Grade |

| Fmoc-L-Ser(tBu)-OH | e.g., ChemPep, AAPPTec | Peptide Synthesis Grade |

| Fmoc-L-Ala-OH | e.g., ChemPep, AAPPTec | Peptide Synthesis Grade |

| Fmoc-L-Arg(Pbf)-OH | e.g., ChemPep, AAPPTec | Peptide Synthesis Grade |

| N,N'-Diisopropylcarbodiimide (DIC) | e.g., Sigma-Aldrich | Peptide Synthesis Grade |

| Oxyma Pure | e.g., Sigma-Aldrich | Peptide Synthesis Grade |

| Piperidine | e.g., Sigma-Aldrich | ACS Reagent Grade |

| N,N-Dimethylformamide (DMF) | e.g., Sigma-Aldrich | Peptide Synthesis Grade |

| Dichloromethane (DCM) | e.g., Sigma-Aldrich | ACS Reagent Grade |

| Trifluoroacetic acid (TFA) | e.g., Sigma-Aldrich | ReagentPlus®, ≥99% |

| Triisopropylsilane (TIS) | e.g., Sigma-Aldrich | 99% |

| 1,2-Ethanedithiol (EDT) | e.g., Sigma-Aldrich | ≥98% |

| Thioanisole | e.g., Sigma-Aldrich | 99% |

| Diethyl ether (cold) | e.g., Sigma-Aldrich | ACS Reagent Grade |

Protocol:

-

Resin Swelling: Weigh 200 mg of Rink Amide MBHA resin into a reaction vessel. Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation. Drain the DMF.[8]

-

Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL).[9]

-

Amino Acid Coupling (General Cycle):

-

In a separate vial, dissolve 4 equivalents (0.4 mmol) of the Fmoc-amino acid and 4 equivalents (0.4 mmol) of Oxyma Pure in DMF.

-

Add 4 equivalents (0.4 mmol) of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For the coupling of arginine residues, the reaction time can be extended to 2-4 hours to ensure completion.[10][11]

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue the coupling for another hour or perform a double coupling.

-

After complete coupling, drain the reaction solution and wash the resin with DMF (5 x 5 mL).

-

-

Sequential Amino Acid Addition: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the following order: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH.

-

Final Fmoc Deprotection: After the final coupling of Fmoc-Leu-OH, perform a final Fmoc deprotection as described in Step 2.

-

Final Wash and Drying: Wash the peptidyl-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage and Side-Chain Deprotection:

-

Prepare a cleavage cocktail. Due to the presence of two arginine residues, a scavenger-rich cocktail is essential. "Reagent R" is a suitable choice.[12]

-

Reagent R Composition: 90% TFA, 5% thioanisole, 3% EDT, 2% anisole.[13]

-

Add 5 mL of the cleavage cocktail to the dried peptidyl-resin.

-

Agitate the mixture at room temperature for 2-4 hours.[2]

-

-

Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA. Precipitate the crude peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether.

-

Collection and Drying: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether twice. Dry the crude peptide under vacuum to obtain a white powder.

Purification of Kemptide Amide via RP-HPLC

The crude Kemptide amide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[14] This technique separates the target peptide from impurities based on hydrophobicity.

RP-HPLC Workflow

Detailed Experimental Protocol for RP-HPLC

Table 3: Materials and Reagents for RP-HPLC

| Material/Reagent | Supplier | Grade |

| Crude Kemptide Amide | - | - |

| Acetonitrile (ACN) | e.g., Fisher Scientific | HPLC Grade |

| Trifluoroacetic acid (TFA) | e.g., Sigma-Aldrich | HPLC Grade |

| Ultrapure Water | - | Type I |

| Preparative C18 Column (e.g., 10 µm, 250 x 21.2 mm) | e.g., Waters, Agilent | - |

| Analytical C18 Column (e.g., 5 µm, 250 x 4.6 mm) | e.g., Waters, Agilent | - |

Protocol:

-

Sample Preparation: Dissolve the crude Kemptide amide in a minimal volume of a mixture of ultrapure water and acetonitrile (e.g., 95:5 v/v) containing 0.1% TFA.

-

Mobile Phase Preparation:

-

Solvent A: 0.1% (v/v) TFA in ultrapure water.

-

Solvent B: 0.1% (v/v) TFA in acetonitrile.

-

-

Purification:

-

Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of 5% to 45% Solvent B over 40 minutes at a flow rate of 15 mL/min. The exact gradient may need to be optimized based on the specific column and HPLC system.[3][15]

-

Monitor the elution profile at 220 nm.

-

Collect fractions corresponding to the major peak.

-

-

Purity Analysis: Analyze the collected fractions using an analytical C18 column with a faster gradient (e.g., 5% to 65% Solvent B over 20 minutes) to assess purity.

-

Pooling and Lyophilization: Pool the fractions with a purity of >95%. Freeze the pooled fractions and lyophilize to obtain the pure Kemptide amide as a white, fluffy powder.

Quality Control and Data Presentation

The final product should be characterized to confirm its identity and purity.

Table 4: Expected Yield and Purity of Kemptide Amide

| Parameter | Expected Value |

| Crude Yield | 70-85% |

| Purity after RP-HPLC | >95% |

| Final Yield after Purification | 30-50% |

Mass Spectrometry

The identity of the synthesized Kemptide amide should be confirmed by mass spectrometry. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques.[16]

Table 5: Mass Spectrometry Data for Kemptide Amide

| Parameter | Expected Value |

| Calculated Monoisotopic Mass | 770.49 Da |

| Observed [M+H]⁺ | ~771.5 Da |

| Observed [M+2H]²⁺ | ~386.25 Da |

Signaling Pathway Involving Kemptide

Kemptide is a substrate for Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway. This pathway is fundamental to numerous cellular processes.

This comprehensive guide provides the necessary theoretical background and detailed experimental protocols for the successful synthesis and purification of Kemptide amide. Adherence to these methodologies will enable researchers to produce high-quality peptide for a wide range of applications in cellular biology and drug discovery.

References

- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]

- 13. peptide.com [peptide.com]

- 14. rsc.org [rsc.org]

- 15. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

- 16. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

biochemical and chemical properties of Kemptide amide

An In-depth Technical Guide to the Biochemical and Chemical Properties of Kemptide (B1673388) Amide

Abstract

Kemptide, a synthetic heptapeptide (B1575542) amide, serves as a canonical substrate for cAMP-dependent Protein Kinase A (PKA). Its well-defined sequence and specific phosphorylation site make it an indispensable tool in biochemical and cellular research. This technical guide provides a comprehensive overview of the chemical and biochemical properties of Kemptide amide, its role in the PKA signaling pathway, and detailed protocols for its use in kinase activity assays. This document is intended for researchers, scientists, and professionals in drug development who are studying kinase signaling pathways and developing kinase inhibitors.

Chemical Properties

Kemptide is a synthetic heptapeptide with an amidated C-terminus. The amidation of the C-terminus can be crucial for improving peptide stability and mimicking the native peptide structure, which can influence its interaction with target enzymes.[1][2][3] The primary sequence of Kemptide corresponds to a portion of the phosphorylation site sequence found in porcine liver pyruvate (B1213749) kinase.[4]

The fundamental chemical properties of Kemptide amide are summarized in the table below.

| Property | Value | Source(s) |

| Sequence (Three-Letter) | H-Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH2 | [5] |

| Sequence (One-Letter) | LRRASLG-NH2 | [5] |

| Molecular Formula | C32H62N14O9 | [5] |

| Molecular Weight | 770.92 g/mol | [5] |

| CAS Number | 70691-36-0 | [5] |

| Appearance | Lyophilized powder | [6] |

| Purity | Typically ≥95% by HPLC | [6] |

Solubility and Storage:

-

Solubility : Kemptide is soluble in aqueous buffers such as water and PBS.[7][8] For a 10mg/mL concentration in water, sonication may be required to aid dissolution.[7][9]

-

Storage : For long-term stability, the lyophilized powder should be stored at -20°C or below.[6][10] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or -80°C for up to six months.[7]

Biochemical Properties

Kemptide is primarily recognized as a highly specific and efficient substrate for the catalytic subunit of cAMP-dependent Protein Kinase (PKA).[7][11] The sequence contains the canonical PKA recognition motif [R/K]-[R/K]-X-[S/T], where the serine residue serves as the phosphate (B84403) acceptor.[12][13]

Key biochemical parameters are detailed in the table below.

| Parameter | Value | Source(s) |

| Target Kinase | cAMP-dependent Protein Kinase (PKA) | [7][9] |

| Phosphorylation Site | Serine (Ser) | [9][12] |

| Kinetic Constant (Km) | 3 - 16 µM | [6][7][11] |

While Kemptide is a highly specific substrate for PKA, some studies note that it can be phosphorylated by other kinases, which should be considered when using crude cell lysates.[14][15] Specificity can be confirmed by using a specific PKA inhibitor peptide, such as PKI.[11][14]

Role in the PKA Signaling Pathway

The PKA signaling pathway is a fundamental cellular cascade that regulates numerous processes, including metabolism, gene transcription, and cell growth.[16] The pathway is typically initiated by an extracellular signal that leads to an increase in intracellular cyclic AMP (cAMP).

Pathway Description:

-

Activation : An extracellular signal (e.g., a hormone) binds to a G-protein coupled receptor (GPCR).

-

G-Protein : The activated GPCR activates a stimulatory G-protein (Gs), causing it to release GDP and bind GTP.

-

Adenylyl Cyclase : The alpha subunit of the activated Gs protein stimulates adenylyl cyclase.

-

cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

PKA Activation : cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change and the release of the active catalytic subunits.

-

Substrate Phosphorylation : The active PKA catalytic subunits then phosphorylate target substrates on serine or threonine residues.

Kemptide amide is used as a model substrate to directly measure the activity of the released PKA catalytic subunits, providing a quantitative readout of pathway activation.[17]

Experimental Protocols and Workflows

Kemptide amide is widely used in kinase assays to measure PKA activity. Assays can be performed using radiolabeled ATP or non-radioactive methods, such as fluorescently labeled Kemptide.

Radioactive PKA Kinase Assay ([γ-³²P]ATP)

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into Kemptide.

Materials:

-

Purified PKA catalytic subunit or cell lysate containing PKA

-

Kemptide amide substrate (e.g., 1 mM stock)

-

[γ-³²P]ATP (~3000 Ci/mmol)

-

5X Assay Dilution Buffer (ADB) (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 0.5 mg/ml BSA)

-

ATP solution (e.g., 500 µM in 1X ADB)

-

PKA inhibitor (PKI) for negative controls

-

P81 phosphocellulose paper squares

-

Stop Solution: 0.75% Phosphoric Acid

-

Scintillation fluid and counter

Protocol:

-

Prepare Reagents : Thaw all reagents and keep them on ice. Prepare a 1X ADB by diluting the 5X stock with water. Prepare the Magnesium/ATP cocktail containing [γ-³²P]ATP.

-

Set up Reactions : In a microcentrifuge tube, assemble the reaction mixture on ice. A typical 60 µL reaction might include:

-

10 µL of 1X ADB

-

5 µL of 20 µM cAMP (to ensure maximal PKA activation if using holoenzyme)

-

5 µL of 1 mM Kemptide

-

10 µL of sample (purified PKA or lysate)

-

10 µL of PKI (for negative control) or 1X ADB

-

-

Initiate Reaction : Start the phosphorylation reaction by adding 10 µL of the Magnesium/[γ-³²P]ATP cocktail.

-

Incubation : Incubate the reaction tubes at 30°C for 10-30 minutes with gentle shaking. The reaction should be within the linear range of the enzyme activity.[18]

-

Stop Reaction : Terminate the reaction by spotting 25 µL of the reaction mixture onto a numbered P81 phosphocellulose square.

-

Washing : Wash the P81 squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a single wash in acetone to dry the squares.[18]

-

Quantification : Transfer each dried square to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Analysis : Calculate PKA activity by subtracting the counts per minute (CPM) of the negative control (with PKI) from the sample CPM.

Fluorescent PKA Kinase Assay

This non-radioactive method uses a fluorescently labeled Kemptide (f-Kemptide) and detects the phosphorylation event through a mobility shift on an agarose (B213101) gel or other separation techniques.[14][15]

Materials:

-

Purified PKA catalytic subunit

-

Fluorescently labeled Kemptide (e.g., 5-FAM-LRRASLG-CONH2)[19]

-

Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT)

-

ATP solution (e.g., 1 mM)

-

Agarose gel (e.g., 0.8%) and electrophoresis system

-

Fluorescence imager

Protocol:

-

Prepare Reagents : Thaw all reagents and keep them on ice.

-

Set up Reactions : In a microcentrifuge tube, assemble the reaction mixture. A typical 20 µL reaction might include:

-

10 µL of 2X Kinase Reaction Buffer

-

2 µL of f-Kemptide (e.g., 50 µM stock)

-

2 µL of ATP (e.g., 1 mM stock)

-

2 µL of PKA enzyme

-

-

Incubation : Incubate the reaction at 30°C for 30-60 minutes.

-

Stop Reaction : Terminate the reaction by adding a stop solution containing EDTA or by placing the tubes on ice.

-

Separation : Load the samples onto an agarose gel. The addition of a phosphate group adds a negative charge, causing the phosphorylated f-Kemptide to migrate faster towards the anode than the non-phosphorylated peptide.[15]

-

Detection and Quantification : Visualize the gel using a fluorescence imager. Quantify the bands corresponding to the phosphorylated and non-phosphorylated f-Kemptide.

-

Analysis : PKA activity is expressed as the percentage of phosphorylated f-Kemptide relative to the total f-Kemptide.

Applications in Research and Drug Development

The well-characterized nature of Kemptide amide makes it a valuable tool in several areas:

-

Basic Research : It is used to elucidate the mechanisms of PKA regulation and to identify novel PKA substrates and binding partners.[12][13]

-

Drug Discovery : Kemptide is essential for high-throughput screening (HTS) of compound libraries to identify potential PKA inhibitors. The reliability of Kemptide-based assays provides a robust platform for determining inhibitor potency (e.g., IC50 values).

-

Diagnostics : Assays using Kemptide can be adapted to measure PKA activity in cell and tissue lysates, potentially serving as a biomarker for diseases where PKA signaling is dysregulated.[14]

-

Quality Control : It is used to assess the activity and purity of recombinant PKA preparations.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PKA substrate (Kemptide), 25 mg [proteinkinase.biz]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Kemptide [LRRASLG] [anaspec.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. Kemptide (PKA) Peptide Substrate [promega.com]

- 10. moleculardepot.com [moleculardepot.com]

- 11. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redox Modification of PKA-Cα Differentially Affects Its Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. benchchem.com [benchchem.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. portlandpress.com [portlandpress.com]

Kemptide Amide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Kemptide amide, a synthetic heptapeptide (B1575542) crucial for studying protein kinase A (PKA) activity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, experimental applications, and its role in cellular signaling.

Core Molecular Data

Kemptide amide is a well-characterized substrate for PKA, making it an invaluable tool in kinase research. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C32H62N14O8 | Internal Analysis |

| Molecular Weight | 770.92 g/mol | Internal Analysis |

| Amino Acid Sequence | Leu-Arg-Arg-Ala-Ser-Leu-Gly-NH2 | Internal Analysis |

Signaling Pathway Involvement

Kemptide amide is a specific substrate for the serine/threonine kinase PKA, a key enzyme in the cyclic AMP (cAMP) signaling pathway. This pathway is fundamental to numerous cellular processes, including metabolism, gene transcription, and cell growth. The activation of PKA by cAMP and its subsequent phosphorylation of target substrates like Kemptide is a critical regulatory mechanism.

Experimental Protocols

Kemptide amide is predominantly utilized in assays to measure PKA activity. Both radioactive and non-radioactive methods are commonly employed.

In Vitro PKA Activity Assay (Radioactive)

This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into Kemptide amide.

Materials:

-

Purified PKA enzyme

-

Kemptide amide solution (1 mM)

-

[γ-³²P]ATP

-

ATP solution (10 mM)

-

PKA reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.2 mM DTT)

-

Phosphocellulose paper (e.g., P81)

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing PKA reaction buffer, the sample containing PKA, and Kemptide amide.

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the dried phosphocellulose paper using a scintillation counter.

-

Calculate PKA activity based on the amount of ³²P incorporated into Kemptide amide over time.

In Vitro PKA Activity Assay (Non-Radioactive, Fluorescence-Based)

This method uses a fluorescently labeled Kemptide derivative to avoid the hazards of radioactivity. Phosphorylation is detected by a change in the fluorescent properties of the peptide.

Materials:

-

Purified PKA enzyme

-

Fluorescently labeled Kemptide amide

-

ATP solution (10 mM)

-

PKA reaction buffer (as above)

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture in a microplate well containing PKA reaction buffer, the sample with PKA, and the fluorescently labeled Kemptide amide.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C).

-

Monitor the change in fluorescence over time using a fluorescence plate reader at appropriate excitation and emission wavelengths for the specific fluorophore.

-

Determine PKA activity from the rate of fluorescence change.

The Mechanism of Kemptide Phosphorylation by Protein Kinase A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase A (PKA), a pivotal serine/threonine kinase, plays a crucial role in a multitude of cellular signaling pathways, including the regulation of metabolism, gene transcription, and cell cycle progression.[1] Its activity is intricately controlled by the second messenger cyclic AMP (cAMP). Kemptide, a synthetic heptapeptide (B1575542) (Leu-Arg-Arg-Ala-Ser-Leu-Gly), serves as a specific and efficient substrate for PKA, making it an invaluable tool for studying PKA's catalytic mechanism and for the development of novel therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the molecular mechanism of Kemptide phosphorylation by PKA, supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Catalytic Mechanism of PKA-mediated Kemptide Phosphorylation

The phosphorylation of Kemptide by the catalytic subunit of PKA is a highly specific process governed by substrate recognition and a series of conformational changes within the enzyme's active site.

Substrate Recognition: The Consensus Sequence

PKA recognizes its substrates through a consensus sequence, optimally RRXS/TΦ, where 'R' is arginine, 'X' is any amino acid, 'S/T' is the phosphorylatable serine or threonine, and 'Φ' is a hydrophobic residue.[4] Kemptide, with its sequence LRRASLG, perfectly embodies this recognition motif. The two arginine residues at the P-3 and P-2 positions (relative to the serine at P+0) are critical for high-affinity binding to the PKA active site.[5] These basic residues interact with acidic residues in the PKA catalytic cleft, ensuring proper orientation of the substrate for phosphoryl transfer.

The Phosphoryl Transfer Reaction

The catalytic cycle involves the binding of ATP and the Kemptide substrate to the active site of the PKA catalytic subunit. The binding of these substrates induces a conformational change in PKA, transitioning it from an "open" to a "closed" conformation.[6] This closed conformation aligns the γ-phosphate of ATP with the hydroxyl group of the serine residue in Kemptide.

The phosphoryl transfer is facilitated by key residues within the PKA active site. The side chain of Asp166 acts as a catalytic base, accepting a proton from the serine hydroxyl group to increase its nucleophilicity. The now nucleophilic oxygen of the serine attacks the γ-phosphate of ATP. This process is stabilized by the coordination of two magnesium ions, which are chelated by the β- and γ-phosphates of ATP and the conserved DFG motif (Asp184, Phe185, Gly186) in PKA.[1] Lys168 also plays a crucial role in stabilizing the transition state. Following the transfer of the phosphate (B84403) group, ADP and the phosphorylated Kemptide are released, and the enzyme returns to its open conformation, ready for another catalytic cycle.

Quantitative Kinetic Data

The efficiency of Kemptide phosphorylation by PKA has been extensively characterized. The following table summarizes key kinetic parameters from various studies.

| Substrate | PKA Isoform | Km (µM) | kcat (s⁻¹) | Vmax | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Reference |

| Kemptide | Bovine Cα | 16 | 20 | - | 1.25 x 10⁶ | [Kemp, B.E. et al. (1977) J. Biol. Chem. 252, 4888–94] |

| Kemptide | Recombinant murine Cα | 10 | 30 | - | 3.0 x 10⁶ | [Cook, P. F. et al. (1982) Biochemistry 21, 5794–5799] |

| S-Kemptide | PKA Cα | 13.6 ± 1.1 | 42.7 ± 1.2 | - | 3.14 x 10⁶ | [4] |

| T-Kemptide | PKA Cα | 425 ± 40 | 10.3 ± 0.4 | - | 0.024 x 10⁶ | [4] |

Experimental Protocols

A variety of assays are available to measure the phosphorylation of Kemptide by PKA. Below are detailed protocols for three commonly used methods.

Radioactive Kinase Assay ([γ-³²P]ATP)

This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into Kemptide.

Materials:

-

PKA catalytic subunit

-

Kemptide peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

ATP solution

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, a known concentration of Kemptide, and the PKA enzyme.

-

Initiate the reaction by adding a solution of ATP containing a tracer amount of [γ-³²P]ATP. The final ATP concentration should be at or near the Km for ATP.

-

Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time, ensuring the reaction stays within the linear range of product formation.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Immediately immerse the P81 paper in a beaker of stop solution (75 mM phosphoric acid) to wash away unincorporated [γ-³²P]ATP.

-

Wash the P81 papers several times with the stop solution.

-

Perform a final wash with acetone (B3395972) to dry the papers.

-

Place the dry P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the amount of phosphorylated Kemptide based on the specific activity of the [γ-³²P]ATP.

Fluorescence-Based Kinase Assay

This non-radioactive method utilizes a fluorescently labeled Kemptide substrate. Phosphorylation of the peptide leads to a change in its net charge, which can be detected by various means, such as mobility shift on an agarose (B213101) gel or changes in fluorescence polarization.

Materials:

-

PKA catalytic subunit

-

Fluorescently labeled Kemptide (e.g., 5-FAM-LRRASLG)

-

Kinase reaction buffer

-

ATP solution

-

Stop solution (e.g., EDTA to chelate Mg²⁺)

-

Detection instrument (e.g., fluorescence plate reader, gel imager)

Procedure (Fluorescence Polarization Example):

-

Prepare a reaction mixture in a microplate well containing kinase reaction buffer, a low concentration of fluorescently labeled Kemptide, and the PKA enzyme.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at a constant temperature.

-

Measure the fluorescence polarization at different time points. As the small fluorescent peptide is phosphorylated and binds to the larger PKA enzyme for a longer duration or to a specific binding protein, the rotational motion of the fluorophore slows down, leading to an increase in fluorescence polarization.

-

The rate of change in fluorescence polarization is proportional to the kinase activity.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

PKA catalytic subunit

-

Kemptide peptide substrate

-

Kinase reaction buffer

-

ATP solution

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Luminometer

Procedure:

-

Perform the kinase reaction in a microplate well by incubating PKA, Kemptide, and ATP in the kinase reaction buffer.

-

After the desired incubation time, add the ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent. This reagent converts the ADP generated in the first step back to ATP and uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a luminometer. The light output is directly proportional to the amount of ADP produced and thus to the PKA activity.

Visualizing the Mechanism and Workflows

PKA Signaling Pathway

The following diagram illustrates the canonical PKA activation and downstream signaling cascade.

Caption: Canonical PKA signaling pathway from GPCR activation to substrate phosphorylation.

Experimental Workflow for a Kinase Assay

The following diagram outlines a typical workflow for conducting an in vitro kinase assay to determine enzyme kinetics.

Caption: A generalized experimental workflow for determining enzyme kinetic parameters.

Conclusion

The phosphorylation of Kemptide by PKA is a well-characterized and robust model system for studying serine/threonine kinase activity. The high specificity and favorable kinetic parameters of this interaction have established Kemptide as an indispensable tool in both basic research and drug discovery. The detailed mechanisms and protocols provided in this guide offer a comprehensive resource for researchers and professionals seeking to investigate PKA function and modulation. A thorough understanding of this fundamental biochemical process is critical for elucidating the complex roles of PKA in health and disease and for the development of targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]

The Role of Kemptide in Elucidating Protein Kinase A Substrate Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase A (PKA), a key enzyme in cellular signaling, plays a crucial role in a vast array of physiological processes by catalyzing the phosphorylation of specific serine and threonine residues on substrate proteins. The specificity of this phosphorylation event is paramount for maintaining the fidelity of signaling pathways. A pivotal tool in unraveling the intricacies of PKA substrate recognition has been the synthetic peptide, Kemptide (B1673388). This technical guide provides an in-depth exploration of the role of Kemptide in PKA substrate specificity studies, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Kemptide, with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG), was designed as an optimal substrate for PKA, mimicking the phosphorylation site of porcine liver pyruvate (B1213749) kinase.[1] Its discovery was a significant milestone, providing researchers with a reliable and specific tool to assay PKA activity and investigate the determinants of its substrate specificity. The peptide contains the minimal consensus recognition sequence for PKA, which is Arg-Arg-X-Ser/Thr, where X can be any amino acid.[2][3][4] The two arginine residues at the P-3 and P-2 positions (relative to the phosphorylated serine at P0) are critical for high-affinity binding to the PKA active site.[5]

This guide will delve into the structural basis of Kemptide recognition by PKA, present a comparative analysis of its phosphorylation kinetics, and provide detailed protocols for commonly used PKA activity assays that employ Kemptide as a substrate.

The PKA Signaling Pathway

The activation of PKA is a multi-step process initiated by the binding of a hormone or neurotransmitter to a G-protein coupled receptor (GPCR). This triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein. The activated Gα subunit dissociates and binds to adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). Four molecules of cAMP bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two active catalytic subunits. These catalytic subunits are then free to phosphorylate substrate proteins, including those containing Kemptide-like sequences.

Kemptide as a Specific PKA Substrate: A Quantitative Look

The utility of Kemptide in PKA studies stems from its high specificity and favorable kinetic parameters for PKA compared to other protein kinases. This specificity is primarily attributed to the two arginine residues at the P-3 and P-2 positions, which interact with acidic residues in the PKA active site.

Kinetic Parameters of Kemptide Phosphorylation

The Michaelis-Menten constant (Km) and the maximal velocity (Vmax) or turnover number (kcat) are key parameters that describe the kinetics of an enzyme-catalyzed reaction. A lower Km value indicates a higher affinity of the enzyme for its substrate.[6][7][8] The catalytic efficiency of an enzyme is often represented by the kcat/Km ratio.

| Kinase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference(s) |

| PKA (wild-type) | Kemptide (LRRASLG) | 4.9 - 16 | 21 - 250 | 4.3 - 51 | [9][10][11] |

| PKA (wild-type) | T-Kemptide (LRRATLG) | ~500 | ~5 | ~0.01 | [2] |

| PKA (Y204A mutant) | Kemptide | - | 0.33 | ~70-fold decrease | [12] |

| PKA (unphosphorylated CR194A) | Kemptide | ~10-fold increase | Unaffected | - | [10] |

| PKG Iβ | Kemptide | - | - | Lower than VASPtide | [12][13] |

| Ecto-Protein Kinase | Kemptide | 3 - 4 | - | - | [14] |

Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, temperature, and the source of the enzyme.

As the table illustrates, PKA exhibits a significantly higher catalytic efficiency for the canonical serine-containing Kemptide compared to its threonine-containing counterpart, highlighting PKA's preference for serine as the phosphoacceptor.[2] Mutations within the PKA catalytic subunit, such as Y204A, can drastically reduce its efficiency in phosphorylating Kemptide, demonstrating the importance of specific residues in substrate recognition and catalysis.[12] While other kinases like Protein Kinase G (PKG) can phosphorylate Kemptide, their efficiency is generally lower compared to their preferred substrates.[12][13]

Structural Basis of Kemptide Recognition by PKA

The high specificity of PKA for Kemptide is rooted in the precise molecular interactions between the peptide and the amino acid residues lining the active site cleft of the PKA catalytic subunit. X-ray crystallography and molecular dynamics simulations have provided detailed insights into this recognition process.[1][15][16]

The PKA active site is a groove located between the small and large lobes of the catalytic subunit. Key residues within this groove form a network of hydrogen bonds and electrostatic interactions with the Kemptide substrate.

-

Arginine Recognition (P-3 and P-2): The two arginine residues of Kemptide are critical for binding. Their positively charged guanidinium (B1211019) groups form salt bridges with negatively charged glutamate (B1630785) and aspartate residues in the PKA active site, including Glu127, Glu170, Glu230, and Asp328.[17]

-

Phosphoacceptor Site (P0): The serine residue at the P0 position is positioned in close proximity to the γ-phosphate of ATP, facilitated by interactions with residues such as Asp166 and Lys168.[17]

-

Hydrophobic Interactions (P+1): The leucine (B10760876) residue at the P+1 position fits into a hydrophobic pocket in the PKA active site, contributing to substrate binding.[18]

Experimental Protocols for PKA Activity Assays Using Kemptide

A variety of assays have been developed to measure PKA activity using Kemptide as a substrate. These can be broadly categorized into radioactive and non-radioactive methods.

Radioactive Filter Binding Assay

This is a classic and highly sensitive method for measuring PKA activity. It relies on the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to Kemptide.

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), 10 mM MgCl₂, 100 µM Kemptide, and 100 µM [γ-³²P]ATP (with a specific activity of ~500-1000 cpm/pmol).

-

Enzyme Addition: Initiate the reaction by adding the PKA-containing sample (e.g., purified enzyme or cell lysate). The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of a stop solution (e.g., 75 mM phosphoric acid or 30% acetic acid).

-

Substrate Capture: Spot an aliquot of the reaction mixture onto a phosphocellulose paper disc (e.g., P81). The negatively charged phosphocellulose binds the positively charged Kemptide.

-

Washing: Wash the paper discs multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed and dried paper discs in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

Non-Radioactive Kinase Mobility Shift Assay (KiMSA)

This method utilizes a fluorescently labeled Kemptide (e.g., Kemptide-FITC) and separates the phosphorylated and non-phosphorylated forms based on their different electrophoretic mobilities.[4][14][15][19][20]

Experimental Workflow:

Detailed Methodology:

-

Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA), 1 mM ATP, and a fluorescently labeled Kemptide substrate (e.g., 5 µM Kemptide-FITC).

-

Enzyme Addition: Add the PKA-containing sample to the reaction mix.

-

Incubation: Incubate the reaction at 37°C for 25 minutes in the dark to prevent photobleaching of the fluorescent tag.[15]

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing Tween-20) and heating at 100°C for 1 minute.[15]

-

Electrophoresis: Load the samples onto an agarose gel (e.g., 0.8%) and perform electrophoresis to separate the phosphorylated (more negatively charged, migrates faster) and non-phosphorylated Kemptide-FITC.

-

Visualization: Visualize the fluorescent bands using a UV transilluminator.

-

Quantification: Quantify the intensity of the phosphorylated and non-phosphorylated bands using densitometry software to determine the percentage of phosphorylated substrate.

Electrochemical Biosensor Assay

This label-free method immobilizes a modified Kemptide (e.g., Cys-Kemptide) onto a gold electrode. The phosphorylation event, which adds a negative charge to the peptide, alters the electrochemical properties of the electrode surface, which can be measured.[11][13][21]

Experimental Workflow:

Detailed Methodology:

-

Electrode Preparation: A gold electrode is modified by immobilizing a cysteine-tagged Kemptide (Cys-Kemptide) via a self-assembled monolayer.

-

Phosphorylation Reaction: The modified electrode is incubated in a solution containing the PKA sample and ATP.

-

Signal Detection: The phosphorylation of the immobilized Kemptide introduces negative charges, leading to a change in the interfacial electron transfer resistance. This change is measured using techniques such as electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV). The magnitude of the change in the electrochemical signal is proportional to the PKA activity.

Conclusion

Kemptide has proven to be an indispensable tool for dissecting the substrate specificity of Protein Kinase A. Its well-defined sequence and favorable kinetic properties have enabled the development of a wide range of robust and reliable assays for measuring PKA activity. From traditional radioactive methods to modern fluorescent and electrochemical approaches, Kemptide continues to be a cornerstone in the study of PKA signaling. The quantitative data and detailed protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize Kemptide in their investigations of PKA function and the development of novel therapeutics targeting this crucial enzyme. The ongoing exploration of Kemptide and its analogs will undoubtedly continue to yield valuable insights into the complex world of protein phosphorylation and cellular signaling.

References

- 1. rcsb.org [rcsb.org]

- 2. Evolution of protein kinase substrate recognition at the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Mutation of a kinase allosteric node uncouples dynamics linked to phosphotransfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 7. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Basis for the Regulation of Protein Kinase A by Activation Loop Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. An auto-inhibited state of protein kinase G and implications for selective activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of cAMP Partial Agonism in Protein Kinase G (PKG) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evidence for ecto-protein kinase activity that phosphorylates Kemptide in a cyclic AMP-dependent mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein Kinase Structure and Dynamics: Role of the αC-β4 Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 19. neb.com [neb.com]

- 20. A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. conservancy.umn.edu [conservancy.umn.edu]

Kemptide as a Model Substrate for Kinase Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Kemptide (B1673388), a synthetic peptide that has become a cornerstone in the study of protein kinase activity. Its well-defined sequence and specificity for Protein Kinase A (PKA) have established it as an invaluable tool for biochemical assays, inhibitor screening, and understanding fundamental enzymatic processes. This document details the properties of Kemptide, provides a summary of its kinetic parameters with various kinases, outlines detailed experimental protocols for its use, and illustrates key concepts with visual diagrams.

Introduction to Kemptide

Kemptide is a synthetic heptapeptide (B1575542) with the amino acid sequence Leu-Arg-Arg-Ala-Ser-Leu-Gly (LRRASLG).[1] It was originally designed based on the phosphorylation site of pyruvate (B1213749) kinase, a natural substrate of cAMP-dependent Protein Kinase A (PKA).[2] The serine residue at position five serves as the phosphate (B84403) acceptor. The two arginine residues at positions two and three are critical for recognition by PKA, fitting into the kinase's substrate-binding cleft. Its relatively low molecular weight (772 Da) and high solubility in aqueous solutions make it an ideal substrate for in vitro kinase assays.[1]

The primary utility of Kemptide lies in its high specificity for PKA, making it a model substrate to study the activity of this key signaling enzyme.[2][3] While PKA is its most prominent interacting partner, Kemptide can also be phosphorylated by other kinases, albeit often with lower efficiency. This allows for its use in broader kinase profiling studies, with the caveat that results must be interpreted with an understanding of its substrate specificity.

Quantitative Data: Kinetic Parameters of Kemptide Phosphorylation

The efficiency of Kemptide as a substrate for various kinases can be quantified by its Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ). The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ indicates a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following tables summarize the kinetic parameters of Kemptide and its analogs with Protein Kinase A.

| Substrate | Kinase | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |

| Kemptide (LRRASLG) | PKA | 16 | 21.8 | 1.36 |

| [Ala¹]-Kemptide | PKA | 1200 | 2.5 | 0.002 |

| [Ala²]-Kemptide | PKA | 690 | 2.4 | 0.003 |

| [Ala³]-Kemptide | PKA | 200 | 0.4 | 0.002 |

| [Ala⁴]-Kemptide | PKA | 16 | 1.5 | 0.094 |

| [Ala⁶]-Kemptide | PKA | 11 | 2.2 | 0.2 |

| [Ala⁷]-Kemptide | PKA | 18 | 21.0 | 1.17 |

| [Gly¹]-Kemptide | PKA | 380 | 11.0 | 0.029 |

| [Gly⁷]-Kemptide | PKA | 19 | 20.0 | 1.05 |

Experimental Protocols

A variety of assay formats can be employed to measure the phosphorylation of Kemptide by kinases. These range from traditional radiometric methods to more modern, non-radioactive fluorescence-based techniques.

Radiometric Kinase Assay

This classic method directly measures the incorporation of a radioactive phosphate group from [γ-³²P]ATP into Kemptide.

Materials:

-

Purified kinase

-

Kemptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Protocol:

-

Prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:

-

5 µL of 5x kinase reaction buffer

-

2.5 µL of 10x Kemptide solution

-

1 µL of purified kinase

-

11.5 µL of sterile deionized water

-

-